molecular formula C7H5IN4S B12626532 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179361-63-7

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B12626532
CAS No.: 1179361-63-7
M. Wt: 304.11 g/mol
InChI Key: HTNMBTQDAFHMPE-UHFFFAOYSA-N
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Description

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains iodine, pyridine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-iodopyridine with thiadiazole derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Pd-mediated alkynylation of N-(3-iodopyridin-2-yl)sulfonamide in the presence of 2-aminoethanol as a base facilitates the reaction to proceed via a coupling-cyclization sequence in a single-pot .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of palladium-catalyzed reactions and other metal-catalyzed processes are likely to be employed due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    2-Aminoethanol: Acts as a base in certain reactions.

    Copper Catalysts: Often used in conjunction with palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Pd-mediated alkynylation can produce 2-substituted-7-azaindole derivatives .

Scientific Research Applications

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been studied for its ability to inhibit sirtuins, which are proteins involved in cellular regulation . The compound’s structure allows it to interact with the active sites of these proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combination of iodine, pyridine, and thiadiazole moieties, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a pharmacological agent highlight its significance in scientific research.

Properties

CAS No.

1179361-63-7

Molecular Formula

C7H5IN4S

Molecular Weight

304.11 g/mol

IUPAC Name

3-(3-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5IN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

HTNMBTQDAFHMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NSC(=N2)N)I

Origin of Product

United States

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